molecular formula C8H5FN2 B152190 (Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile CAS No. 140137-14-0

(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile

Cat. No.: B152190
CAS No.: 140137-14-0
M. Wt: 148.14 g/mol
InChI Key: SUHJVGJLQDTXKV-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile is an organic compound that features a pyridine ring substituted with a fluorine atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile typically involves the introduction of a fluorine atom and a nitrile group onto a pyridine ring. One common method is the halogen-metal exchange reaction followed by the introduction of the nitrile group. For example, starting with 2-bromopyridine, a halogen-metal exchange can be performed using a reagent like n-butyllithium, followed by the addition of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The nitrile group can then be introduced using a cyanation reagent like copper(I) cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of more cost-effective and readily available reagents may be considered to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Reduction Products: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of (Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler analog with only a fluorine atom on the pyridine ring.

    3-Cyanopyridine: Contains a nitrile group but lacks the fluorine atom.

    2,3-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.

Uniqueness

(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile is unique due to the combination of both a fluorine atom and a nitrile group on the pyridine ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity, making it a versatile compound for various applications .

Properties

CAS No.

140137-14-0

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile

InChI

InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5-

InChI Key

SUHJVGJLQDTXKV-ALCCZGGFSA-N

SMILES

C1=CC=NC(=C1)C=C(C#N)F

Isomeric SMILES

C1=CC=NC(=C1)/C=C(/C#N)\F

Canonical SMILES

C1=CC=NC(=C1)C=C(C#N)F

Synonyms

2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(Z)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.